1-O-Hexadecyl-sn-glycerol
Overview
Description
1-O-Hexadecyl-sn-glycerol, also known as chimyl alcohol, is a bioactive alkyl glyceryl ether. It is a 1-n-hexadecyl analogue of an optically active alkylglycerol compound. This compound is known for its various biological activities and is used in multiple scientific research applications .
Mechanism of Action
Target of Action
1-O-Hexadecyl-sn-glycerol is a bioactive alkyl glyceryl ether . Its primary targets are normal human epidermal keratinocytes (NHEKs) . These cells play a crucial role in the protective barrier function of the skin and are involved in initiating immune responses.
Mode of Action
The compound interacts with its targets by reducing UVB-induced cell death and the production of reactive oxygen species (ROS) and prostaglandin E2 . It also increases coronary flow and left ventricular developed pressure .
Biochemical Pathways
This compound affects the biochemical pathways related to cell death, oxidative stress, and inflammation. By reducing UVB-induced cell death and ROS production, it helps protect cells from damage. It also reduces the production of prostaglandin E2, a lipid compound involved in inflammation .
Pharmacokinetics
Its ability to reduce malondialdehyde (mda) formation ex vivo in a rat heart model of ischemia/reperfusion injury suggests that it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
1-O-Hexadecyl-sn-glycerol interacts with various enzymes and proteins. It is known to reduce UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) . It also increases coronary flow and left ventricular developed pressure .
Cellular Effects
This compound has a significant impact on cellular processes. It reduces UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) . This suggests that this compound plays a protective role against UVB-induced cellular damage.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to inhibit Protein Kinase C (PKC), a key enzyme involved in signal transduction . By inhibiting PKC, this compound can modulate various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the π–A isotherms of this compound are similar to those of the most usual amphiphiles . This suggests that the thermodynamic features of this compound do not significantly change over time.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be a substrate for choline phosphotransferase 1 (CHPT1) or a related enzyme with broader substrate usage such as choline/ethanolamine phosphotransferase 1 (CEPT1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Hexadecyl-sn-glycerol can be synthesized through the esterification of this compound with palmitic acid in the presence of N,N-dicyclohexylcarbodiimide, followed by alcoholysis catalyzed by an immobilized 1,3-specific lipase . Another method involves recrystallization from hexane .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes that ensure high purity and yield. The compound is often produced in crystalline form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-O-Hexadecyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the functional groups attached to the glycerol backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
1-O-Hexadecyl-sn-glycerol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-O-Palmityl-rac-glycerol: Another alkyl glyceryl ether with similar biological activities.
1-Octadecyl-sn-glycerol: A longer-chain analogue with comparable properties.
Uniqueness: 1-O-Hexadecyl-sn-glycerol is unique due to its specific molecular structure, which allows it to interact with various biological targets and pathways. Its ability to reduce UVB-induced cell death and its role in increasing coronary flow and reducing malondialdehyde formation make it particularly valuable in medical research .
Properties
IUPAC Name |
(2S)-3-hexadecoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018752 | |
Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Chimyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12892 | |
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CAS No. |
506-03-6 | |
Record name | Chimyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chimyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(hexadecyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHIMYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ10V6YY6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological sources are rich in 1-O-hexadecyl glycerol?
A1: [] 1-O-Hexadecyl glycerol is found as a principal 1-O-alkylglycerol (AKG) in the liver lipids of the skate Bathyraja parmifera and the hepatopancreas lipids of the crab Paralithodes camtschaticus.
Q2: How does the cellular content of ether lipids, including 1-O-hexadecyl glycerol, correlate with the sensitivity of leukemia cells to the anti-cancer ether lipid analogue ET-18-OCH3?
A2: [] Studies using human leukemia cell lines HL-60 and K562 demonstrated that HL-60 cells, which are more sensitive to the cytotoxic effects of the ether lipid analogue 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), possess nearly twice the ether lipid content compared to the more resistant K562 cells. Interestingly, supplementing K562 cells with 1-O-hexadecyl glycerol increased both their ether lipid content and sensitivity to ET-18-OCH3. This suggests a possible link between cellular ether lipid content and susceptibility to ET-18-OCH3.
Q3: Can 1-O-hexadecyl glycerol be utilized in the synthesis of other important biomolecules?
A3: [] Yes, research has shown that 1-O-hexadecyl glycerol can be used as a precursor in the biosynthesis of plasmalogen, specifically plasmenylethanolamine (PlsEtn). In a study using a plasmalogen-deficient CHO-K1 cell line (NRel-4), which is defective in a key enzyme for PlsEtn biosynthesis, the addition of 1-O-hexadecyl glycerol to the culture medium was observed to fully restore PlsEtn biosynthesis.
Q4: Is there evidence to suggest that 1-O-hexadecyl glycerol might play a role in mitigating myocardial ischemia-reperfusion injury?
A4: [] A study using an isolated perfused rat heart model of ischemia-reperfusion injury demonstrated that pre-treatment with 1-O-hexadecyl glycerol improved post-ischemic myocardial performance. This was evidenced by a faster recovery of left ventricular developed pressure and coronary flow, as well as a reduced incidence of ventricular fibrillation. The study also showed that 1-O-hexadecyl glycerol treatment reduced cellular injury (lower creatine kinase release) and oxidative stress (decreased malonaldehyde formation). The researchers proposed that these protective effects might be linked to the restoration of peroxisomal catalase activity, potentially through the synthesis of ether lipids.
Q5: Can you describe a method for synthesizing 1-O-hexadecyl glycerol?
A5: [, ] 1-O-Hexadecyl glycerol can be synthesized stereoselectively from D-mannitol using two different strategies. The first approach involves the intermediate 1,2-O-isopropylidene-sn-glycerol, while the second utilizes 3,4-O-isopropylidene-D-mannitol. These synthetic routes provide a controlled way to obtain this important molecule.
Q6: Is 1-O-hexadecyl glycerol used in the synthesis of platelet-activating factor (PAF)?
A6: [, ] Yes, 1-O-hexadecyl glycerol can be utilized as a starting material in the synthesis of PAF. This involves a three-step process that includes regioselective monophosphitylation of 1-O-hexadecyl glycerol. This synthetic route highlights the versatility of 1-O-hexadecyl glycerol as a building block for complex lipids.
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